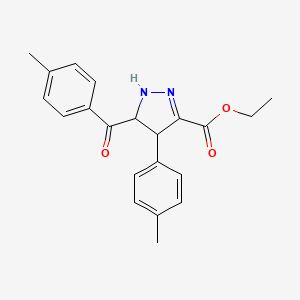![molecular formula C22H36N2O2 B4025950 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL](/img/structure/B4025950.png)
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL
Overview
Description
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL is a complex organic compound known for its unique structure and properties. This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a class of compounds widely studied for their stability and reactivity. It is often used in various chemical and industrial applications due to its ability to act as a stable free radical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL typically involves multiple steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to obtain the intermediate triacetone amine . This intermediate is then subjected to further reactions to introduce the buta-1,3-diyn-1-yl group and the hydroxy groups at the appropriate positions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL involves its ability to act as a stable free radical. It can interact with reactive oxygen species, facilitating their disproportionation and inhibiting oxidative damage. This compound also inhibits lipid peroxidation and can modulate various signaling pathways, such as the SIRT6-HIF-1α pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
4-[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)buta-1,3-diynyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-17(2)13-21(25,14-18(3,4)23-17)11-9-10-12-22(26)15-19(5,6)24-20(7,8)16-22/h23-26H,13-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCTITZCCZDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(C#CC#CC2(CC(NC(C2)(C)C)(C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-fluoropyridin-2-yl)-1H-pyrazol-1-yl]-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B4025871.png)
![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4025877.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B4025883.png)
![2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B4025887.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromophenoxy)propan-2-ol;hydrochloride](/img/structure/B4025900.png)
![3-methyl-N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]butanamide](/img/structure/B4025906.png)
![N-bicyclo[2.2.1]hept-2-yl-2,5-dichlorobenzenesulfonamide](/img/structure/B4025914.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4025921.png)
![N-{2-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-3-thienyl}acetamide](/img/structure/B4025926.png)
![2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone](/img/structure/B4025935.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4025945.png)

![3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B4025970.png)
![7-tert-butyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4025972.png)
